Platydesmine

説明

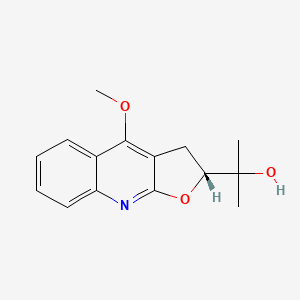

Structure

2D Structure

3D Structure

特性

CAS番号 |

2824-86-4 |

|---|---|

分子式 |

C15H17NO3 |

分子量 |

259.3 g/mol |

IUPAC名 |

2-[(2R)-4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl]propan-2-ol |

InChI |

InChI=1S/C15H17NO3/c1-15(2,17)12-8-10-13(18-3)9-6-4-5-7-11(9)16-14(10)19-12/h4-7,12,17H,8H2,1-3H3/t12-/m1/s1 |

InChIキー |

OYGWMFMSZPRSPD-GFCCVEGCSA-N |

SMILES |

CC(C)(C1CC2=C(C3=CC=CC=C3N=C2O1)OC)O |

異性体SMILES |

CC(C)([C@H]1CC2=C(C3=CC=CC=C3N=C2O1)OC)O |

正規SMILES |

CC(C)(C1CC2=C(C3=CC=CC=C3N=C2O1)OC)O |

他のCAS番号 |

2824-86-4 |

製品の起源 |

United States |

Natural Occurrence and Isolation of Platydesmine

Botanical Sources of Platydesmine within the Rutaceae Family

The Rutaceae family, commonly known as the rue or citrus family, is a rich source of diverse secondary metabolites, including a wide array of alkaloids. This compound is one such compound that has been consistently reported in several genera of this family.

Occurrence in Platydesma and Melicope Genera

The genus Platydesma, endemic to the Hawaiian Islands, has been a known source of this compound. tandfonline.com In fact, the unique semeniferous odor of the leaves, bark, and wood of Platydesma species is attributed to this very alkaloid. tandfonline.com Recent molecular phylogenetic studies have led to the reclassification of the genus Platydesma within the larger genus Melicope. tandfonline.comscispace.com This taxonomic revision underscores the close chemical relationship between these plants. This compound has been specifically reported in Melicope semecarpifolia. nih.gov

Table 1: this compound in Platydesma and Melicope Species

| Genus | Species | Plant Part | Reference |

|---|---|---|---|

| Platydesma | Not specified | Leaves, bark, wood | tandfonline.com |

| Melicope | Melicope semecarpifolia | Not specified | nih.gov |

Isolation from Zanthoxylum Species

The genus Zanthoxylum is a significant source of this compound, with the alkaloid having been isolated from various parts of several species. Research has documented the presence of this compound in the wood of Zanthoxylum parviflorum. researchgate.net Furthermore, (+)-platydesmine has been isolated from the stem bark of Zanthoxylum scandens. efloras.org The root bark of Zanthoxylum schinifolium has also been identified as a source of this compound. googleapis.comiwnirz.pl Additionally, this compound has been reported in Zanthoxylum simulans. nih.gov

Table 2: Isolation of this compound from Zanthoxylum Species

| Species | Plant Part | Compound Isolated | Reference |

|---|---|---|---|

| Zanthoxylum parviflorum | Wood | This compound | researchgate.net |

| Zanthoxylum scandens | Stem Bark | (+)-Platydesmine | efloras.org |

| Zanthoxylum schinifolium | Root Bark | This compound | googleapis.comiwnirz.pl |

Presence in Clausena Species

The genus Clausena is another member of the Rutaceae family from which this compound has been reported. Specifically, the chiral quinoline (B57606) alkaloid (+)-platydesmine methosalt has been isolated from Clausena lansium. efloras.org The synthesis of this compound has also been achieved, further highlighting its significance within this genus. efloras.orgmdpi.com

Table 3: this compound in Clausena Species

| Species | Compound Isolated | Reference |

|---|

Identification in Skimmia Species

Phytochemical investigations of the genus Skimmia have also led to the identification of this compound. Notably, (+)-platydesmine salt has been isolated from Skimmia japonica. The presence of this alkaloid is consistent with the chemical profile of other genera in the Rutaceae family.

Table 4: this compound in Skimmia Species

| Species | Compound Isolated | Reference |

|---|

Characterization from Geijera Species

The Australian genus Geijera has been shown to contain this compound and its derivatives. Studies on Geijera salicifolia have led to the identification of both this compound and this compound acetate (B1210297). There are also noted phytochemical similarities between G. salicifolia and Geijera parviflora, suggesting that the latter may also be a potential source of these alkaloids.

Table 5: this compound and its Derivatives in Geijera Species

| Species | Compound(s) Isolated | Reference |

|---|

Other Reported Plant Sources of this compound

Beyond the aforementioned genera, this compound has been isolated from other plants within the Rutaceae family. Research has reported its presence in Flindersia ifflaiana and Haplophyllum species, indicating a wider distribution of this alkaloid within the family.

Table 6: Other Rutaceae Sources of this compound

| Genus/Species | Reference |

|---|---|

| Flindersia ifflaiana |

Chromatographic Separation Strategies for Purification

Following extraction, the crude alkaloid mixture is subjected to various chromatographic techniques to isolate and purify this compound. libretexts.orgiyte.edu.tr Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. libretexts.org

Common chromatographic methods used for the purification of this compound include:

Column Chromatography: The crude extract is loaded onto a column packed with a solid adsorbent, such as silica (B1680970) gel or alumina. libretexts.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the different compounds in the mixture move down the column at different rates, allowing for their separation. libretexts.org

Thin-Layer Chromatography (TLC): This technique is often used for rapid analysis and to determine the appropriate solvent system for column chromatography. jsmcentral.orglibretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is a powerful tool for the final purification of this compound, ensuring a high degree of purity. jsmcentral.orgpharmafocusasia.com

Molecular Structure Elucidation and Confirmation Techniques

Once a pure sample of this compound is obtained, its molecular structure and stereochemistry are determined using a combination of advanced spectroscopic and analytical methods.

Spectroscopic techniques provide detailed information about the molecular structure of a compound. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are instrumental in determining the carbon-hydrogen framework of the this compound molecule. conductscience.com Techniques like ¹H NMR and ¹³C NMR provide information about the number and types of protons and carbons, respectively, and their connectivity within the molecule. nih.govconductscience.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. instruct-eric.orgvirginia.edu Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. nist.gov

This compound is a chiral molecule, meaning it exists as enantiomers (non-superimposable mirror images). rsc.orgontosight.airesearchgate.net Determining the absolute configuration of the naturally occurring enantiomer is crucial.

Chiral Chromatography: Techniques like chiral HPLC are used to separate the enantiomers of this compound. pharmafocusasia.combio-rad.com This involves using a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. pharmafocusasia.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for assigning the absolute configuration of chiral molecules by measuring the differential absorption of left and right-handed circularly polarized light. rsc.org

X-ray Crystallography: In some cases, the absolute configuration of a derivative of this compound, such as its methosalt, has been unequivocally determined by single-crystal X-ray crystallography. rsc.orgrsc.org This provides a definitive three-dimensional structure of the molecule.

Biosynthesis of Platydesmine

General Biosynthetic Pathways of Furoquinoline Alkaloids

Furoquinoline alkaloids are a class of natural products characterized by a furan (B31954) ring fused to a quinoline (B57606) core. nih.gov Their biosynthesis generally originates from primary metabolism, utilizing precursors from well-established pathways. The core quinoline structure is derived from anthranilic acid, while the furan ring is typically formed from an isoprenoid unit. nih.gov

The general sequence for the biosynthesis of furoquinoline alkaloids can be summarized as follows:

Formation of the Quinoline Core: The pathway begins with the condensation of anthranilic acid with acetate (B1210297) or a related C2 unit, often involving their coenzyme-A derivatives, to form the quinoline ring system. nih.gov An alternative starting point can be the condensation of anthranilic acid with a cinnamic acid derivative. nih.gov

Prenylation: Following the formation of the quinoline skeleton, specifically a 2,4-dihydroxyquinoline intermediate, a dimethylallyl group (also known as a prenyl group) is attached to the C-3 position of the quinoline ring. nih.govwikipedia.org This prenylation step is a crucial branch point leading towards the furoquinoline series.

Furan Ring Formation: The attached prenyl side chain undergoes a series of enzymatic modifications, including cyclization, to form the characteristic furan ring. nih.gov

Role of the Shikimate Pathway in Platydesmine Biosynthesis

The shikimate pathway is a fundamental metabolic route in plants and microorganisms that links carbohydrate metabolism to the biosynthesis of aromatic compounds. nih.govrsc.org This seven-step pathway converts phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate, which serves as the direct precursor for the aromatic amino acid L-tryptophan and, via a branch, for anthranilic acid. nih.govnih.govresearchgate.net

The role of the shikimate pathway in the biosynthesis of this compound is therefore foundational, as it supplies the essential building block for the quinoline ring:

Provider of Anthranilic Acid: Anthranilic acid, the starting material for the quinoline core of this compound, is a direct product of the shikimate pathway, branching off from chorismate. nih.govwikipedia.org

Gateway to Aromatic Alkaloids: The pathway's central role in producing aromatic amino acids and related compounds makes it the gateway for the entire class of quinoline and furoquinoline alkaloids. genome.jpwikipedia.org

Proposed Enzymatic Steps and Key Intermediates in this compound Formation

Tracer feeding experiments have been instrumental in elucidating the sequence of intermediates leading to this compound. The proposed pathway involves several key transformations.

The biosynthesis commences with anthranilic acid and proceeds through the following key intermediates:

4-Hydroxy-2-quinolone: Formed from the cyclization of anthraniloyl-CoA and malonyl-CoA. wikipedia.org This compound serves as the fundamental quinoline scaffold.

4-Hydroxy-3-(3-methylbut-2-enyl)-2-quinolone: This intermediate is the result of the prenylation of 4-hydroxy-2-quinolone at the C-3 position using dimethylallyl diphosphate. wikipedia.orgresearchgate.netrsc.org

This compound: The prenylated quinolone undergoes cyclization to form this compound, which is a dihydroxoyisopropyldihydrofuroquinoline alkaloid. researchgate.netrsc.orgijmas.in Trapping experiments have confirmed that this compound is a stable intermediate in this biosynthetic pathway. rsc.org

| Intermediate | Precursor(s) | Key Transformation |

| 4-Hydroxy-2-quinolone | Anthraniloyl-CoA, Malonyl-CoA | Cyclization to form the quinoline ring. |

| 4-Hydroxy-3-(3-methylbut-2-enyl)-2-quinolone | 4-Hydroxy-2-quinolone, Dimethylallyl diphosphate | Alkylation/Prenylation at C-3. |

| This compound | 4-Hydroxy-3-(3-methylbut-2-enyl)-2-quinolone | Cyclization of the prenyl side chain. |

This table outlines the key intermediates and transformations in the formation of this compound.

Mechanistic Investigations into the Formation of the Furan Ring from this compound

This compound itself is not a furoquinoline but a dihydrofuroquinoline, meaning its furan ring is not yet aromatic. It is, however, a direct and efficient precursor for the furoquinoline alkaloid dictamnine (B190991). researchgate.netrsc.orgijmas.in The conversion of this compound to dictamnine involves the oxidative cleavage of the isopropyl group from the dihydrofuran ring to create the aromatic furan ring. wikipedia.orgijmas.in

Mechanistic studies, including tracer experiments with doubly labelled precursors, have provided insight into this transformation. rsc.org It has been demonstrated that a carbonyl derivative is not an intermediate in the formation of the furan ring from this compound. rsc.org The process is an oxidative cleavage, and one proposed laboratory analog for this reaction is the oxidation of this compound with iodine and lead tetraacetate to yield dictamnine. publish.csiro.au This suggests an enzymatic process in vivo that achieves a similar oxidative fission to aromatize the furan ring.

Comparative Biosynthesis with Other Furoquinoline Alkaloids (e.g., Dictamnine, Skimmianine)

The biosynthesis of this compound is intricately linked to that of other prominent furoquinoline alkaloids, serving as a key intermediate in their formation.

This compound to Dictamnine: As established, this compound is a direct and specific precursor to dictamnine. rsc.orgijmas.in This step involves the loss of a three-carbon isopropyl unit to form the aromatic furan ring of dictamnine. ijmas.in

Dictamnine to Skimmianine (B1681810): Dictamnine, in turn, is a direct intermediate in the biosynthesis of skimmianine. wikipedia.orgijmas.in The formation of skimmianine from dictamnine involves aromatic hydroxylation at positions C-7 and C-8, followed by methylation. wikipedia.orgrsc.orgijmas.in Tracer experiments have shown that this aromatic hydroxylation occurs at a late stage in the biosynthetic sequence, after the furan ring has already been formed. rsc.orgijmas.in

This establishes a clear biosynthetic sequence for these related alkaloids:

Biosynthetic Sequence: 4-Hydroxy-3-prenyl-2-quinolone → this compound → Dictamnine → Skimmianine

| Alkaloid | Immediate Precursor | Key Biosynthetic Step |

| This compound | 4-Hydroxy-3-(3-methylbut-2-enyl)-2-quinolone | Dihydrofuran ring formation |

| Dictamnine | This compound | Oxidative cleavage of isopropyl group to form aromatic furan ring |

| Skimmianine | Dictamnine | Aromatic hydroxylation and methylation |

This table illustrates the biosynthetic relationships between this compound, Dictamnine, and Skimmianine.

Genetic and Molecular Basis of this compound Biosynthetic Pathways

While the chemical steps and intermediates in the this compound biosynthetic pathway have been mapped out through feeding studies, the specific genetic and molecular basis remains an area of active research. The genes encoding the specific enzymes that catalyze each step—from the initial condensation to form the quinoline ring, the prenyltransferase that attaches the dimethylallyl group, the cyclase that forms the dihydrofuran ring of this compound, and the oxidase that converts it to dictamnine—have not been fully characterized for this specific pathway.

However, general principles from the study of other plant secondary metabolite pathways can be inferred:

Enzyme Classes: The enzymes involved likely belong to well-known families, such as acyltransferases, prenyltransferases (often from the UbiA superfamily), cytochrome P450 monooxygenases (for cyclization and oxidation), and methyltransferases.

Gene Clusters: In many organisms, genes for a specific biosynthetic pathway are co-located in the genome, forming a biosynthetic gene cluster (BGC). nih.gov This allows for coordinated regulation of the pathway. It is plausible that the genes for this compound biosynthesis are organized in such a manner in the producing plant species, such as Skimmia japonica or Zanthoxylum parviflorum. rsc.orgpublish.csiro.auplazi.org

Future Research: The identification and characterization of the specific genes and enzymes are crucial for a complete understanding of this compound biosynthesis. nih.gov Techniques such as genome mining, transcriptomics, and heterologous expression of candidate genes will be essential to elucidate the molecular machinery responsible for producing this alkaloid. nih.govcaltech.edu

Chemical Synthesis and Derivatization of Platydesmine

Total Synthesis Approaches for Platydesmine

The total synthesis of this compound has been achieved through various routes, often involving the construction of the core quinolone ring followed by the formation of the furan (B31954) ring. An early and notable synthesis of racemic (±)-platydesmine starts from 4-hydroxy-2-quinolone. This precursor is prenylated at the C-3 position to yield 4-hydroxy-3-prenyl-2-quinolone. Subsequent treatment of this intermediate with diazomethane (B1218177) affords the 4-methoxy derivative, which can then be subjected to epoxidation and cyclization to form the dihydrofuran ring, yielding (±)-platydesmine. scribd.com

A significant breakthrough in the synthesis of this compound was the development of an enantioselective approach to produce the pure enantiomers. rsc.org This was critical because it was discovered that the absolute configuration previously assigned to the naturally occurring (+)-platydesmine was incorrect. rsc.orgmdma.ch The asymmetric synthesis of (+)-(S)-platydesmine was accomplished starting from the achiral alkaloid atanine (B3038076). rsc.org The key step in this synthesis is the asymmetric dihydroxylation of the double bond in the prenyl side chain of atanine using Sharpless asymmetric dihydroxylation conditions. This reaction stereoselectively introduces two hydroxyl groups, which can then be converted into the final dihydrofuran ring structure of this compound with a defined stereochemistry. rsc.org

The table below summarizes key strategies employed in the total synthesis of this compound.

| Synthesis Type | Key Precursor | Key Reaction(s) | Outcome |

| Racemic Synthesis | 4-hydroxy-3-prenyl-2-quinolone | Epoxidation followed by intramolecular cyclization | (±)-Platydesmine |

| Asymmetric Synthesis | Atanine (N-methyl-2,3-dihydrofuro[2,3-b]quinoline) | Asymmetric dihydroxylation of the prenyl side chain | Enantiopure (+)-(S)-Platydesmine |

Semi-Synthetic Modifications of this compound and its Analogues

Semi-synthetic approaches are valuable for generating analogues of natural products that may possess improved properties or help elucidate structure-activity relationships. scirp.org this compound itself can serve as a starting point for further chemical transformations.

For instance, the tertiary alcohol group in this compound can be a site for modification. Dehydration of (±)-platydesmine using reagents like triphenyl phosphite (B83602) dibromide has been used to synthesize (±)-dubinidine, another furoquinoline alkaloid that features a double bond in the furan ring. thieme-connect.de

Furthermore, the quaternary salt of this compound, (+)-platydesminium methiodide, has been used in semi-synthetic transformations. Mild alkaline hydrolysis of this salt leads to the formation of (–)-(2’S)-edulinine, demonstrating a route to interconvert these related alkaloids. mdma.ch Such transformations are crucial for establishing stereochemical relationships between different members of the alkaloid family. rsc.org Analogues such as isothis compound (B1249625) have also been prepared from related 3-prenylquinolin-2-one precursors. mdma.ch

Development of Regioselective and Stereoselective Synthesis Methodologies

The synthesis of this compound and related furoquinoline alkaloids presents distinct challenges in regioselectivity and stereoselectivity. chemistrydocs.commasterorganicchemistry.com Regioselectivity refers to the control over which position of a molecule reacts, while stereoselectivity controls the spatial orientation of the atoms in the product. youtube.com

The formation of the furoquinoline ring system is a key step where regioselectivity is important. For example, radical-mediated cyclization reactions of precursors can sometimes lead to a mixture of the linearly fused furo[2,3-b]quinoline (B11916999) system (like this compound) and the angularly fused furo[3,2-c]quinoline (B8618731) isomers. mdma.ch Developing methods that favor the desired linear product is a significant synthetic goal.

Stereoselectivity is paramount for this compound, as it possesses a chiral center at the C-2' position of the dihydrofuran ring. Biological activity is often dependent on a specific enantiomer. The use of Sharpless asymmetric dihydroxylation in the synthesis of this compound is a prime example of a highly stereoselective reaction. rsc.org This method allows for the creation of the diol precursor with a specific, predictable three-dimensional arrangement, which is then carried through to the final enantiopure this compound product. rsc.orgmdpi.com The development of such stereoselective methods was essential for correcting the initial misassignment of this compound's absolute configuration and for providing access to enantiomerically pure material for biological testing. rsc.org

Synthetic Routes to Precursors of Furoquinoline Alkaloids

The efficient synthesis of furoquinoline alkaloids relies heavily on the availability of key precursors. nih.gov The biosynthesis of these alkaloids begins with anthranilic acid, which forms the quinoline (B57606) core. nih.gov A common synthetic precursor is 4-hydroxy-2-quinolone (also known as quinolin-2,4-diol), which can be readily prepared and subsequently functionalized.

One of the most crucial precursors for this compound and many other related alkaloids is a C-3 prenylated quinolone. A convenient laboratory synthesis involves the reaction of 4-hydroxy-2-quinolone with prenyl bromide to install the isoprenoid side chain at the C-3 position, yielding 4-hydroxy-3-prenyl-2-quinolone. scribd.com This intermediate is a divergent point for the synthesis of numerous natural products.

Other general strategies focus on building the furoquinoline skeleton from simpler quinolines. For example, 2,4-dimethoxyquinolines can be deprotonated and reacted with electrophiles to introduce functionality at the C-3 position, which is then elaborated to form the furan ring. researchgate.net Another approach utilizes a Vilsmeier-Haack reaction on a 3-acyl-2,4-dihydroxyquinoline to generate a key aldehyde intermediate, which can be cyclized to the furo[2,3-b]quinoline core. rroij.comrroij.com

The table below lists some important precursors and their role in the synthesis of furoquinoline alkaloids.

| Precursor | Synthetic Utility |

| Anthranilic Acid | Fundamental building block for the quinoline ring in biosynthesis. nih.gov |

| 4-Hydroxy-2-quinolone | Core structure for C-3 prenylation. scribd.com |

| 4-Hydroxy-3-prenyl-2-quinolone | Direct precursor to this compound and other pyrano/furoquinoline alkaloids. scribd.com |

| Atanine | Achiral alkaloid used as a starting material for the asymmetric synthesis of this compound. rsc.org |

| 3-Acyl-2,4-dihydroxyquinoline | Intermediate for building the furoquinoline skeleton via Vilsmeier-Haack and cyclization reactions. rroij.comrroij.com |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. monash.edu These studies involve synthesizing a series of analogues, or derivatives, of a lead compound and evaluating their effects to identify key structural features responsible for its activity. nih.govmdpi.comresearchgate.net

For this compound, which has reported antiviral activity against HIV-1, SAR studies are crucial for developing more potent and selective therapeutic agents. nih.govmdpi.com Derivatization strategies would focus on modifying specific parts of the this compound molecule.

Key areas for modification include:

The Dihydrofuran Ring: The tertiary hydroxyl group could be esterified, etherified, or replaced with other functional groups (e.g., amines, halogens) to probe the importance of this hydrogen-bonding moiety. The stereochemistry at C-2' is known to be important, and synthesizing both enantiomers is a key part of SAR. rsc.org

The Quinolone Core: Substituents could be added to various positions on the aromatic ring (e.g., positions 5, 6, 7, 8) to explore the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics on activity. nih.gov

The N-Methyl Group: The methyl group on the quinolone nitrogen could be replaced with other alkyl or aryl groups to assess how this modification impacts properties like solubility and target binding.

Modern synthetic methods, such as late-stage C-H functionalization, offer powerful tools for creating derivatives of complex natural products like this compound without requiring a full de novo synthesis, thereby accelerating SAR studies. nih.gov By systematically modifying the structure of this compound and observing the resulting changes in biological activity, researchers can build a model to guide the design of new, optimized antiviral compounds. nih.gov

Biological Activities and Mechanistic Investigations of Platydesmine

Antiviral Activities of Platydesmine

Studies have highlighted the capacity of this compound to interfere with viral processes, particularly concerning the Human Immunodeficiency Virus (HIV-1).

This compound has demonstrated notable antiviral effects by inhibiting the replication of viruses within cellular models. scinews.uz Research shows that the compound can suppress the proliferation of HIV-1 in H9 lymphocyte cells. scinews.uz The mechanism of action for many antiviral drugs involves inhibiting viral DNA polymerase or interfering with the virus's ability to replicate its genetic material within the host cell. nih.govslideshare.net Furoquinoline alkaloids as a class, including this compound, are recognized for their antiviral properties, which are often linked to their ability to function as DNA-intercalating agents, thereby hindering viral replication. nih.govmdpi.com

The antiviral activity of this compound has been shown to be particularly potent against HIV-1. researchgate.net Several studies have identified (+)-platydesmine as a significant anti-HIV constituent. scribd.com It exhibits antiviral activity against HIV-1 at low micromolar concentrations, with a reported 50% effective concentration (EC₅₀) of less than 5.85 μM. nih.gov Further investigations have quantified its potency, reporting EC₅₀ values in the range of 0.1 to 1.34 µg/mL. scribd.com The therapeutic index (TI), a measure of a drug's safety and efficacy, for this compound has been reported to be between 74 and 231, indicating a favorable profile in preclinical assessments. scribd.com

Table 1: Anti-HIV-1 Activity of (+)-Platydesmine

| Parameter | Reported Value | Source(s) |

| Target Virus | HIV-1 | scinews.uznih.govresearchgate.netscribd.com |

| Cellular Model | H9 Lymphocyte Cells | scinews.uz |

| EC₅₀ | < 5.85 μM | nih.gov |

| EC₅₀ | 0.1 - 1.34 µg/mL | scribd.com |

| Therapeutic Index (TI) | 74 - 231 | scribd.com |

Inhibition of Viral Replication in Cellular Models

Antimicrobial Activities of this compound

Beyond its antiviral effects, this compound possesses a spectrum of antimicrobial activities, including antibacterial, antifungal, and antiprotozoal properties. scinews.uzontosight.ai

This compound has been identified as a bioactive constituent in plant extracts that exhibit antibacterial properties. africanjournalofbiomedicalresearch.comacs.org For instance, methanolic extracts from Zanthoxylum asiaticum, which contain this compound, have shown concentration-dependent activity against a panel of bacteria. researchgate.net These extracts demonstrated inhibitory effects against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like E. coli. africanjournalofbiomedicalresearch.comresearchgate.net While these findings point to the potential of this compound as an antibacterial agent, the reported activities are often associated with the complete plant extract, which may produce synergistic effects. africanjournalofbiomedicalresearch.com

The compound has demonstrated clear antifungal capabilities, notably against the fungus Leucoagaricus gongylophorus. scinews.uzphorteeducacional.com.brnih.gov This fungus is a crucial symbiont for leaf-cutting ants of the species Atta sexdens rubropilosa, making it a key target for controlling this agricultural pest. nih.govmdpi.com this compound, along with other furoquinoline alkaloids like dictamnine (B190991) and kokusaginine (B1673745), was found to inhibit the growth of this fungus. nih.gov In bioassay-guided studies, this compound was one of the active compounds isolated from plant extracts that was effective against L. gongylophorus, with some research indicating its efficacy at concentrations 20-fold lower than the original crude extract. mdpi.comresearchgate.net

Research has also confirmed the antiprotozoal activity of this compound. scinews.uz Specifically, it has been shown to inhibit the growth of Trypanosoma cruzi, the parasite responsible for Chagas disease. scinews.uz The broader class of furoquinoline alkaloids, to which this compound belongs, has been investigated for its activity against a range of protozoan pathogens, including Plasmodium falciparum (malaria), Leishmania donovani (leishmaniasis), and Trypanosoma brucei (African sleeping sickness). nih.govresearchgate.net

Table 2: Antimicrobial Spectrum of this compound

| Activity Type | Target Organism | Source(s) |

| Antibacterial | Bacillus subtilis, Staphylococcus aureus, E. coli (as part of an extract) | africanjournalofbiomedicalresearch.comresearchgate.net |

| Antifungal | Leucoagaricus gongylophorus | scinews.uzphorteeducacional.com.brnih.govmdpi.comresearchgate.net |

| Antiprotozoal | Trypanosoma cruzi | scinews.uz |

Antifungal Effects (e.g., against Leucoagaricus gongylophorus)

Molecular and Cellular Mechanisms of Action

The biological effects of this compound and related furoquinoline alkaloids are attributed to their interactions with various molecular and cellular targets. These interactions can lead to the modulation of enzyme activity, engagement with cellular receptors, targeting of subcellular components, and disruption of key signaling pathways.

Enzyme Modulation (e.g., implications for acetylcholinesterase inhibition from related furoquinolines)

Furoquinoline alkaloids have garnered significant interest for their potential as enzyme inhibitors, particularly against acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. ontosight.ainih.gov The inhibition of AChE is a primary therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov Several furoquinolines, such as skimmianine (B1681810), have demonstrated potent anti-acetylcholinesterase activity. wikipedia.org

Studies on this compound and its related compounds have confirmed this inhibitory action. Research involving a series of quinoline (B57606) alkaloids from Skimmia laureola identified this compound's analogue, ribalinine, as a linear mixed-type inhibitor of acetylcholinesterase. researchgate.net Similarly, kokusaginine and melineurine, isolated from Evodia lepta, showed significant inhibitory activity against AChE and butyrylcholinesterase (BChE), respectively, with kinetic analyses indicating a mixed mode of inhibition for both enzymes. nih.govresearchgate.net This consistent finding across multiple furoquinoline structures suggests that the furoquinoline scaffold is a promising framework for developing cholinesterase inhibitors. nih.govuj.edu.pl

Receptor Interactions (e.g., 5-HT2 receptor inhibition from related furoquinolines)

Beyond enzyme modulation, furoquinoline alkaloids also interact with cell surface receptors. mdpi.com Specifically, compounds like skimmianine, kokusaginine, and confusameline have been identified as antagonists of 5-hydroxytryptamine (5-HT) receptors, showing selectivity for the 5-HT2 subtype. mdpi.comnih.gov The 5-HT2 receptor family, which includes the 5-HT2A receptor, is a group of G protein-coupled receptors that mediate a wide range of biological and neurological processes. wikipedia.orgwikipedia.org

Research has shown that these furoquinolines can displace the binding of radioligands from 5-HT2 receptors on rat cerebrocortex membranes in a concentration-dependent manner. nih.gov The order of potency for this interaction is skimmianine > kokusaginine > confusameline. nih.gov This antagonistic activity is further supported by the finding that these alkaloids inhibit 5-HT-induced contractions in isolated rat aorta, a response mediated by 5-HT2 receptors. nih.gov These findings indicate that the furoquinoline structure can serve as a basis for interacting with and modulating the activity of specific neurotransmitter receptors. mdpi.com

Subcellular Target Engagement (e.g., DNA intercalation for related compounds)

The mechanism of action for some furoquinoline alkaloids involves direct engagement with subcellular components, most notably through DNA intercalation. ontosight.aimedkoo.com Planar and lipophilic alkaloid structures, characteristic of furoquinolines, can reversibly insert themselves between the base pairs of the DNA double helix. researchgate.net This interaction can interfere with DNA replication and transcription, ultimately leading to cellular apoptosis. researchgate.net

While direct studies on this compound's intercalating ability are limited, the activity is documented for related compounds. nih.gov For instance, flindersine's mechanism is thought to involve DNA intercalation. medkoo.com Furthermore, some furoquinoline and pyranoquinolone alkaloids have been shown to exhibit photo-activated DNA binding capabilities. nih.gov This ability to interact with DNA is a significant aspect of the cytotoxic properties observed in this class of compounds. mdpi.comnih.gov

Perturbation of Cellular Signaling Pathways (e.g., PI3K/AKT/mTOR and MAPK pathways from related compounds)

Furoquinoline alkaloids can exert their biological effects by modulating critical intracellular signaling pathways that regulate cell proliferation, survival, and growth. nih.gov The PI3K/AKT/mTOR and MAPK signaling pathways are two such networks that are frequently dysregulated in cancer, making them key therapeutic targets. wikipedia.orgmdpi.com

Research on the furoquinoline alkaloid dictamnine has demonstrated its ability to suppress the growth of lung cancer cells by downregulating both the PI3K/AKT/mTOR and MAPK pathways. mdpi.comnih.gov The mechanism involves dictamnine directly binding to the c-Met receptor tyrosine kinase, inhibiting its phosphorylation and subsequent activation of these downstream pathways. nih.gov The overactivation of the PI3K/AKT/mTOR pathway is a known driver of carcinogenesis and resistance to therapy in various cancers, including blood malignancies. nih.govnih.gov The ability of furoquinolines like dictamnine and others to inhibit these pathways highlights their potential in oncology research. mdpi.comsemanticscholar.org

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.govrsc.org For this compound and its analogues, these studies aim to identify the key structural motifs, or pharmacophores, responsible for their observed effects. scinews.uz

Identification of Key Pharmacophores for Observed Biological Activities

A pharmacophore is the specific three-dimensional arrangement of molecular features necessary for a molecule to interact with a specific biological target and trigger a response. nih.govjppres.com For the furoquinoline alkaloid class, the fundamental pharmacophore is the fused furo[2,3-b]quinoline (B11916999) heterocyclic system. nih.gov The diverse biological activities of these compounds arise from the pattern and nature of substituents on this core structure.

Key structural features that modulate the activity of furoquinoline alkaloids include:

The Furoquinoline Core: The planar, aromatic, and lipophilic nature of the fused ring system is crucial for activities like DNA intercalation. researchgate.net

Substituents on the Quinoline Ring: The presence, number, and position of methoxy (B1213986) groups are critical. For example, the substitution patterns in skimmianine and kokusaginine are linked to their potency as 5-HT2 receptor antagonists and acetylcholinesterase inhibitors. wikipedia.orgmdpi.comnih.gov

The Dihydroxypropyl Side Chain: In this compound, the chiral dihydroxypropyl group attached to the quinoline ring at position C-2 is a defining feature. This side chain, with its hydroxyl groups, likely plays a significant role in target binding through hydrogen bonding, contributing to its observed cholinesterase inhibitory activity. researchgate.net

Other Functional Groups: The presence of prenyl or other alkyl groups, as seen in many furoquinolines, can influence lipophilicity and hydrophobic interactions with biological targets. researchgate.netuj.edu.pl Molecular docking studies on related compounds suggest that hydrophobic interactions within the active sites of enzymes like cholinesterase are critical for inhibitory activity. researchgate.net

SAR studies reveal that even small modifications to the furoquinoline scaffold can lead to significant changes in biological activity and target selectivity, guiding the design of new analogues with enhanced potency or novel pharmacological profiles. nih.gov

Correlation between Structural Modifications and Biological Efficacy

The investigation into the structure-activity relationships (SAR) of furoquinoline alkaloids, including this compound, is crucial for understanding how the chemical architecture of these molecules influences their biological effects. dotmatics.comwikipedia.org Such studies allow researchers to identify the specific parts of a molecule responsible for its therapeutic actions, which can guide the development of new and more potent derivatives. wikipedia.org While comprehensive SAR studies focusing exclusively on a wide range of synthetic this compound derivatives are limited in publicly available research, analysis of naturally occurring related compounds and broader studies on furoquinoline alkaloids provide valuable insights into the structural features that govern their biological efficacy.

This compound is a furoquinoline alkaloid characterized by a hydroxyl group and an isopropyl group on a dihydrofuroquinoline skeleton. nih.govmdpi.com Its biological activity is often compared with other related alkaloids that possess variations in their substitution patterns on the quinoline and furan (B31954) rings. These comparisons form the basis of our current understanding of the SAR for this class of compounds.

Anti-HIV Activity

Research has identified (+)-platydesmine as an anti-HIV agent. In studies evaluating constituents from the stem bark of Zanthoxylum ailanthoides, (+)-platydesmine, along with γ-fagarine and decarine (B1680282), was reported as a potent anti-HIV constituent. researchgate.net The therapeutic index (TI), a measure of a drug's safety and efficacy, for (+)-platydesmine was found to be greater than 74.4. researchgate.net

When comparing the structures of these active compounds, certain features stand out. Unlike this compound, γ-fagarine and dictamnine are fully aromatic furoquinolines. The activity of (+)-platydesmine suggests that the dihydroxydihydrofuroquinoline structure is compatible with anti-HIV action. Other related furoquinoline alkaloids, such as haplopine (B131995) and γ-fagarine, also show activity against HIV-1, with γ-fagarine demonstrating the best therapeutic index in one study. mdpi.com This indicates that the specific pattern of methoxy groups on the benzene (B151609) ring, as seen in γ-fagarine, can significantly enhance antiviral efficacy compared to the structure of this compound.

Cytotoxic and Antifungal Activities

The cytotoxicity of furoquinoline alkaloids has also been a subject of investigation. For instance, skimmianine, which features two methoxy groups on the benzene ring of the furoquinoline core, has demonstrated moderate cytotoxicity against the HT-29 colon cancer cell line. nih.gov Another related compound, 7-isopentenyloxy-γ-fagarine, showed notable cytotoxicity against the multidrug-resistant HL-60/MX1 cell line. nih.gov These findings suggest that modifications, such as the addition of methoxy or isopentenyloxy groups to the core furoquinoline structure, can modulate cytotoxic potential.

In the context of antifungal activity, this compound was shown to inhibit the growth of the fungus Leucoagaricus gongylophorus. nih.gov It shared this activity with other furoquinoline alkaloids like dictamnine, skimmianine, kokusaginine, flindersiamine, and maculine. nih.gov This suggests that the core furoquinoline scaffold is a key pharmacophore for this antifungal effect. However, the relative potencies of these compounds highlight the influence of different substitution patterns. For example, dictamnine and γ-fagarine also exhibited moderate inhibitory activity against Candida albicans. nih.gov

The table below summarizes the biological activities of this compound in comparison to other structurally related furoquinoline alkaloids, illustrating the impact of structural variations on their efficacy.

| Compound Name | Structural Class | Key Structural Features | Biological Activity | Reference |

| (+)-Platydesmine | Dihydrofuroquinoline Alkaloid | Dihydrofuran ring with hydroxyl and isopropyl groups | Anti-HIV, Antifungal | nih.govresearchgate.net |

| γ-Fagarine | Furoquinoline Alkaloid | Aromatic furan ring, Methoxy group at C-8 | Anti-HIV, Antifungal | nih.govresearchgate.netmdpi.com |

| Dictamnine | Furoquinoline Alkaloid | Aromatic furan ring, Unsubstituted benzene ring | Antifungal, DNA intercalating agent | nih.govmdpi.com |

| Skimmianine | Furoquinoline Alkaloid | Aromatic furan ring, Methoxy groups at C-7 and C-8 | Cytotoxic, Antifungal, DNA intercalating agent | nih.gov |

| Haplopine | Furoquinoline Alkaloid | Aromatic furan ring, Methoxy and hydroxyl groups | Anti-HIV | mdpi.com |

| Decarine | Benzo[c]phenanthridine Alkaloid | Different core structure, but co-isolated | Anti-HIV | researchgate.net |

From these comparisons, it can be inferred that the degree of saturation in the furan ring and the nature and position of substituents on the aromatic ring are critical determinants of biological activity. The presence of a hydroxyl group in the dihydrofuran moiety of this compound is a distinguishing feature that likely influences its specific interactions with biological targets. The enhanced activity of some related aromatic furoquinolines suggests that planar structures might favor certain biological actions, such as DNA intercalation, which is a known mechanism for compounds like skimmianine and dictamnine. mdpi.com Further synthesis and evaluation of this compound derivatives are necessary to fully elucidate the precise structural requirements for optimizing its various biological effects. mdpi.comnih.gov

Comparative Studies and Chemodiversity of Platydesmine

Comparison of Biological Activities and Mechanisms with Other Furoquinoline Alkaloids

Furoquinoline alkaloids as a class exhibit a wide array of pharmacological activities, including antimicrobial, cytotoxic, antiviral, and anti-inflammatory effects. yolanda-rios.netnih.gov Platydesmine shares this activity spectrum but with distinct potencies and potential mechanisms when compared to its structural relatives like dictamnine (B190991), skimmianine (B1681810), and γ-fagarine.

Research has highlighted the antiviral properties of several furoquinoline alkaloids. Notably, (+)-platydesmine, alongside γ-fagarine and haplopine (B131995), demonstrated anti-HIV-1 activity at low micromolar concentrations. nih.gov A study on constituents from Zanthoxylum ailanthoides identified (+)-platydesmine, decarine (B1680282), and γ-fagarine as potent anti-HIV agents, with EC50 values ranging from 0.1 to 1.34 µg/mL. researchgate.net This places this compound within a group of promising antiviral furoquinolines.

In the realm of cytotoxic activity, different furoquinolines show varied efficacy against cancer cell lines. Dictamnine, for instance, has been shown to induce its anticancer effects by targeting and inhibiting the phosphorylation of c-Met, which downregulates the PI3K/AKT/mTOR and MAPK signaling pathways. nih.gov Both dictamnine and skimmianine are also known to function as DNA-intercalating agents, a mechanism that inhibits viral and cellular replication. nih.gov While this compound's exact cytotoxic mechanism is less detailed in current literature, its structural similarity to these compounds suggests it may operate through related pathways.

Antifungal activity is another area where comparisons can be drawn. A study on compounds affecting the symbiotic fungus Leucoagaricus gongylophorus found that both this compound and dictamnine were effective at inhibiting its growth. mdpi.com This suggests a shared antifungal potential among certain furoquinoline alkaloids.

The following table provides a comparative overview of the biological activities of this compound and other selected furoquinoline alkaloids.

| Alkaloid | Biological Activity | Research Finding |

| This compound | Anti-HIV nih.govresearchgate.net, Antifungal mdpi.com, Anti-thrombotic researchgate.net | Exhibited potent activity against HIV-1 replication (EC50: 0.1-1.34 µg/mL). researchgate.net Showed inhibitory effect on the growth of the fungus Leucoagaricus gongylophorus. mdpi.com |

| Dictamnine | Cytotoxic nih.gov, Antifungal mdpi.com, DNA Intercalation nih.gov | Inhibits lung cancer growth by downregulating the PI3K/AKT/mTOR pathway. nih.gov Functions as a DNA-intercalating agent. nih.gov |

| Skimmianine | Cytotoxic nih.gov, DNA Intercalation nih.gov, Antiprotozoal researchgate.net, Antibacterial researchgate.net | Demonstrates cytotoxicity against various cancer cell lines, including HeLa cells. nih.gov Exhibits the highest antiprotozoal activity against T. cruzi and T. brucei among tested furoquinolines. researchgate.net |

| γ-Fagarine | Anti-HIV nih.gov, Antibacterial researchgate.net | Showed the best therapeutic index against HIV-1 among tested furoquinolines. nih.gov Active against several Gram-positive and Gram-negative bacteria. researchgate.net |

Chemotaxonomic Significance of this compound Distribution in Plant Genera

The distribution of secondary metabolites, such as alkaloids, is often specific to certain plant taxa, making them valuable markers for chemotaxonomy—the classification of plants based on their chemical constituents. Furoquinoline alkaloids, including this compound, are characteristic of the Rutaceae family and their presence or absence is systematically significant. yolanda-rios.netsci-hub.se

The occurrence of this compound has been documented in numerous genera within Rutaceae, helping to confirm taxonomic relationships and, in some cases, resolve classification ambiguities. For example, the presence of furoquinoline alkaloids in the genus Esenbeckia is a key chemical marker that aligns it with the broader chemical profile of the Rutaceae family. yolanda-rios.net Similarly, their isolation from Spiranthera odoratissima supports its placement within the family. ufba.br

The distribution of this compound and related alkaloids can also help differentiate between genera. The genus Toddalia was traditionally placed in the subfamily Toddalioideae, while Zanthoxylum was in Rutoideae. However, chemical evidence, including the profile of furoquinoline and benzophenanthridine alkaloids, has supported the revision of this classification, with recent proposals suggesting the transfer of Toddalia asiatica to the genus Zanthoxylum. sci-hub.se

This compound has been identified in the following Rutaceae genera, among others:

Zanthoxylum (syn. Fagara): Found in species like Z. schinifolium, Z. scandens, and Z. ailanthoides. researchgate.netresearchgate.net

Dictamnus : Reported in species such as D. albus and D. dasycarpus. theses.cz

Melicope : Isolated from Melicope semecarpifolia. nih.gov

Geijera : Identified in Geijera balansae.

Skimmia : Found in Skimmia japonica.

The consistent production of furoquinolines within these and other Rutaceae genera underscores their utility as a chemotaxonomic tool to delineate phylogenetic relationships within this large and economically important plant family.

Co-occurrence of this compound with Other Classes of Natural Products

Plants synthesize a diverse array of secondary metabolites through various biosynthetic pathways. Consequently, this compound rarely occurs in isolation. It is typically found alongside a suite of other natural products, which can vary depending on the plant species, tissue type, and environmental conditions. The study of these co-occurring compounds provides insight into the plant's metabolic network and potential ecological interactions.

Within the Rutaceae family, this compound is frequently isolated with other classes of alkaloids and a variety of other phytochemicals.

Other Alkaloids : It is very common for this compound to co-occur with other furoquinoline alkaloids. For instance, in Zanthoxylum scandens, it is found with decarine and γ-fagarine. researchgate.net Acridone alkaloids, such as arborinine, and benzophenanthridine alkaloids are also frequent companions in genera like Esenbeckia and Toddalia. yolanda-rios.netsci-hub.se

Coumarins : Coumarins, particularly furocoumarins and pyranocoumarins, are another signature class of compounds in the Rutaceae family and often accumulate alongside furoquinoline alkaloids. yolanda-rios.net In Esenbeckia conspecta, this compound (as part of the furoquinoline fraction) co-occurs with auraptene (B1665324) and phellopterin. yolanda-rios.net In Spiranthera odoratissima, skimmianine and γ-fagarine are found with coumarins like auraptene, osthol, and braylin. ufba.br

Terpenoids : Various terpenoids are also commonly found in plants that produce this compound. The essential oils of many Rutaceae species are rich in monoterpenes and sesquiterpenes. For example, extracts of Esenbeckia litoralis that contain furoquinolines also yield sesquiterpenes like caryophyllene (B1175711) β-oxide and spathulenol, and triterpenes such as friedelin. yolanda-rios.net Lupeol, a triterpenoid, was identified alongside this compound in Zanthoxylum scandens. researchgate.net

The co-occurrence of these distinct chemical classes suggests an intricate and interconnected metabolic system within the plant. While furoquinoline alkaloids are derived from the anthranilic acid pathway, terpenoids originate from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, and coumarins from the shikimate pathway. The simultaneous production of these compounds highlights the plant's capacity for complex chemical synthesis, likely as a sophisticated defense mechanism against herbivores and pathogens. yolanda-rios.net

The following table details examples of natural products that co-occur with furoquinoline alkaloids, including this compound, in select Rutaceae species.

| Plant Species | Co-occurring Compound Class | Specific Examples |

| Esenbeckia litoralis yolanda-rios.net | Acridone Alkaloids, Furocoumarins, Terpenoids | Arborinine, Isopimpinellin, Xanthotoxin, Bergapten, Caryophyllene β-oxide, Spathulenol, Friedelin |

| Zanthoxylum scandens researchgate.net | Other Furoquinolines, Aporphine Alkaloids, Terpenoids | Decarine, γ-Fagarine, Zanthodione, Lupeol |

| Spiranthera odoratissima ufba.br | Coumarins, Monoterpenes, Sesquiterpenes | Auraptene, Osthol, Braylin, Pinene, Limonene, Caryophyllene, Germacrene B & D |

| Esenbeckia conspecta yolanda-rios.net | Coumarins, Sesquiterpenoids, Triterpenoids | Auraptene, Phellopterin, Spathulenol, Clovandiol, β-Sitosterol |

Advanced Research Methodologies for Platydesmine Studies

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Predictions

Understanding the relationship between the chemical structure of Platydesmine and its biological activity is fundamental for drug discovery and development. Computational chemistry and molecular modeling provide powerful in silico tools to predict these structure-activity relationships (SAR). mdpi.comnih.gov These methods can significantly reduce the time and cost associated with synthesizing and testing numerous derivatives. nih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor or enzyme target). nih.govmdpi.commdpi.com By modeling the interaction of this compound and its analogs with a specific biological target, researchers can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions. nih.govmdpi.commdpi.com This information helps in designing new derivatives with potentially enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govresearchgate.net These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. Once a reliable QSAR model is developed, it can be used to predict the activity of novel, yet-to-be-synthesized this compound derivatives. researchgate.net

These computational approaches allow for the rational design of new molecules with improved potency and selectivity, guiding synthetic efforts towards the most promising candidates. nih.gov

Illustrative Data: Hypothetical Structure-Activity Relationship of this compound Analogs

The following interactive data table provides a hypothetical example of SAR data for a series of this compound derivatives, which could be generated through computational predictions and experimental validation.

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) |

| This compound | - | -7.5 | 15.2 |

| Analog 1 | R = -CH3 | -8.2 | 8.9 |

| Analog 2 | R = -Cl | -7.9 | 12.1 |

| Analog 3 | R = -OH | -6.8 | 25.4 |

| Analog 4 | R = -NH2 | -7.1 | 20.7 |

This table is for illustrative purposes only and does not represent actual experimental data.

Integration of Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

The accurate detection and quantification of this compound in complex matrices, such as plant extracts or biological fluids, require highly sensitive and selective analytical methods. The integration of advanced chromatographic separation techniques with sophisticated spectroscopic detection is the gold standard for trace analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating individual compounds from a mixture. measurlabs.com UPLC, which uses smaller particle sizes in the chromatography column, offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. measurlabs.com

Mass Spectrometry (MS) , particularly when coupled with chromatography (LC-MS), is an invaluable tool for the identification and quantification of compounds. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, making it ideal for trace analysis. researchgate.net Techniques like UPLC-MS/MS can achieve very low limits of detection (LOD) and quantification (LOQ), allowing for the measurement of this compound at parts-per-billion (ppb) or even lower concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary technique for the structural elucidation of organic molecules like this compound. researchgate.netnih.gov While less sensitive than MS for trace quantification, advanced NMR methods, including 2D NMR (e.g., HSQC, HMBC), are indispensable for confirming the structure of isolated compounds and their metabolites. researchgate.net

The combination of these techniques provides a comprehensive toolkit for the reliable trace analysis of this compound, which is essential for phytochemical studies, quality control of herbal products, and metabolic investigations.

Illustrative Data: Performance of an UPLC-MS/MS Method for this compound Analysis

This interactive table illustrates the typical performance characteristics of a validated UPLC-MS/MS method for the trace analysis of this compound.

| Parameter | Value |

| Retention Time | 3.45 min |

| Linearity (r²) | >0.999 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 ng/mL |

| Recovery | 95-105% |

| Precision (RSD%) | <5% |

This table is for illustrative purposes only and does not represent actual experimental data.

Future Research Directions and Translational Perspectives

Exploration of Uncharted Biosynthetic Pathways and Enzymes

While the general biosynthetic pathway of furoquinoline alkaloids is understood to originate from anthranilic acid, the specific enzymatic steps leading to platydesmine remain partially uncharted. researchgate.net Future research will likely focus on identifying and characterizing the specific enzymes responsible for the later stages of its biosynthesis. researchgate.net This includes the enzymes that catalyze the cyclization of the furan (B31954) ring and the hydroxylation and methylation reactions that lead to the final structure of this compound. researchgate.net

Tracer feeding experiments have shown that this compound can be an efficient precursor for other furoquinoline alkaloids like dictamnine (B190991). researchgate.netchemistry-chemists.com However, a deeper understanding of the biosynthetic sequences requires in-vitro studies with purified enzymes. researchgate.net The use of plant cell cultures could provide a valuable tool for elucidating these pathways. researchgate.net Modern "omics" technologies, such as genomics and transcriptomics of this compound-producing plants, can help identify the genes encoding these biosynthetic enzymes. nih.govresearchgate.netbiorxiv.org This knowledge could pave the way for the heterologous expression of these enzymes in microbial systems, enabling the biotechnological production of this compound and related compounds. nih.gov

Identification of Novel Biological Targets and Therapeutic Potential (non-clinical)

This compound has demonstrated a range of biological activities, including antiviral and antiparasitic effects. mdpi.comresearchgate.netajol.info Notably, it has shown activity against the human immunodeficiency virus (HIV-1). mdpi.comresearchgate.net Further non-clinical research is warranted to identify its specific molecular targets and unravel the mechanisms underlying these activities.

Future studies could investigate its potential as an inhibitor of enzymes crucial for viral replication or parasitic survival. For instance, its efficacy against various strains of Plasmodium falciparum, the parasite responsible for malaria, has been noted, suggesting a potential avenue for antimalarial drug discovery. ajol.info Additionally, exploring its effects on other pathogens and its potential for synergistic activity with existing drugs could broaden its therapeutic scope. A deeper understanding of its structure-activity relationships will be crucial for any future development. theses.cz

Development of Green Chemistry Approaches in this compound Synthesis

The chemical synthesis of this compound and other quinoline (B57606) alkaloids traditionally involves methods that may not be environmentally friendly. eurekaselect.comijpsjournal.comtandfonline.com The principles of green chemistry, which emphasize waste prevention, energy efficiency, and the use of safer solvents and catalysts, are increasingly being applied to the synthesis of complex natural products. news-medical.netsynthiaonline.comacs.orgskpharmteco.com

Future research in this area will focus on developing more sustainable synthetic routes to this compound. eurekaselect.comresearchgate.net This could involve the use of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. synthiaonline.comacs.org Other green chemistry techniques, such as microwave-assisted synthesis, the use of recyclable catalysts, and solvent-free reaction conditions, could also be explored to make the production of this compound more efficient and environmentally benign. eurekaselect.comtandfonline.comijstr.org The development of one-pot synthesis strategies and the use of greener solvents like water and ethanol (B145695) are also promising directions. tandfonline.comresearchgate.net

Elucidation of Ecological and Evolutionary Roles of this compound in Source Organisms

This compound is produced by a variety of plants, often in the Rutaceae family. nih.govmdpi.com The ecological and evolutionary significance of this alkaloid in its source organisms is an area ripe for investigation. It is hypothesized that such secondary metabolites play a role in plant defense against herbivores and pathogens. nih.govlumenlearning.comearth.org

Future research could investigate the deterrent or toxic effects of this compound on common herbivores of its source plants. For example, studies on the palatability of different plant chemotypes to livestock have suggested a link between chemical composition and herbivory. nih.gov Furthermore, this compound has been shown to have antifungal activity against Leucoagaricus gongylophorus, the symbiotic fungus of leaf-cutting ants, suggesting a role in mediating plant-insect-fungus interactions. mdpi.com Understanding the evolutionary pressures that have shaped the biosynthesis of this compound can provide insights into the complex chemical ecology of these plants. researchgate.netpensoft.net This includes studying the distribution of this compound across different plant species and correlating it with their ecological niches and evolutionary relationships. nih.govresearchgate.netpensoft.netresearchgate.net

Design of this compound Analogues for Enhanced Biological Specificity and Potency

The native structure of this compound serves as a valuable scaffold for the design and synthesis of novel analogues with improved biological properties. nih.govmdpi.comchemmethod.com By systematically modifying different parts of the this compound molecule, researchers can explore the structure-activity relationships and potentially develop compounds with enhanced specificity for a particular biological target and increased potency. mdpi.commdpi.com

For example, modifications to the substituents on the quinoline ring or the furan ring could lead to analogues with improved antiviral or antiparasitic activity. mdpi.comajol.info The synthesis of a library of this compound derivatives would allow for high-throughput screening against a variety of biological targets, potentially uncovering new therapeutic applications. nih.govresearchgate.net This approach of designing and evaluating novel scaffolds based on a natural product is a well-established strategy in drug discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the standard spectroscopic and chromatographic techniques for characterizing Platydesmine’s molecular structure and purity, and how can researchers validate their findings against existing literature?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to resolve structural ambiguities, complemented by high-resolution mass spectrometry (HR-MS) for molecular weight confirmation . For purity validation, use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm), comparing retention times to published standards. Cross-reference data with existing literature to identify discrepancies, such as unexpected proton coupling patterns in NMR spectra, and validate via independent synthesis or computational modeling (e.g., density functional theory) .

Q. What experimental protocols are recommended for the initial synthesis of this compound in academic laboratories?

- Methodological Answer : Follow established protocols for alkaloid synthesis, such as Claisen-Schmidt condensation or Pictet-Spengler cyclization, with modifications for this compound’s specific functional groups. Document reaction conditions (temperature, solvent, catalyst) meticulously and validate intermediate products via thin-layer chromatography (TLC) at each step. Reproducibility can be ensured by adhering to protocols from peer-reviewed studies, with adjustments for scalability (e.g., microreactors for controlled exothermic reactions) .

Q. How should researchers design bioactivity assays to evaluate this compound’s pharmacological potential while minimizing false positives?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) with positive and negative controls, including a known inhibitor for comparison. Validate results across multiple cell lines (e.g., HEK293, HepG2) to assess specificity. Employ dose-response curves (IC₅₀ calculations) and statistical tools like ANOVA to confirm significance (p < 0.05). Include counter-screening against unrelated targets to rule out nonspecific interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?

- Methodological Answer : Conduct a meta-analysis of existing data to identify variables such as cell line specificity, assay conditions (e.g., serum concentration), or compound solubility. Design follow-up experiments using standardized protocols (e.g., uniform DMSO concentration ≤0.1%) and orthogonal assays (e.g., fluorescence-based vs. luminescence-based readouts). Use multivariate regression to isolate confounding factors .

Q. What strategies are effective in elucidating the biosynthetic pathway of this compound in its natural sources?

- Methodological Answer : Combine transcriptomic analysis of the plant host (e.g., RNA-Seq) with isotopic labeling (¹³C-glucose tracers) to track precursor incorporation. Knock out candidate genes (e.g., cytochrome P450 enzymes) via CRISPR-Cas9 and monitor intermediate accumulation via LC-MS/MS. Compare results to homologous pathways in related species to infer evolutionary conservation .

Q. In computational studies of this compound’s interaction with biological targets, what molecular docking parameters are critical for minimizing false-positive results?

- Methodological Answer : Use flexible docking algorithms (e.g., AutoDock Vina) with explicit solvent models and protonation states adjusted to physiological pH. Validate docking poses via molecular dynamics simulations (≥100 ns) to assess binding stability. Cross-check predictions with experimental data (e.g., surface plasmon resonance for binding affinity) .

Data Analysis and Reproducibility

Q. How should researchers address variability in this compound’s spectroscopic data across studies?

- Methodological Answer : Compile a comparative table of published NMR chemical shifts (δ ppm) and highlight outliers (e.g., ±0.3 ppm deviations). Replicate experiments under identical conditions (solvent, temperature) and use deuterated solvents to minimize batch effects. If discrepancies persist, propose structural isomers or solvent adducts as potential causes .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound derivatives?

- Methodological Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. response) in GraphPad Prism to calculate EC₅₀/IC₅₀ values. Use bootstrapping (≥1000 iterations) to estimate confidence intervals. For multi-parametric data (e.g., cytotoxicity + enzyme inhibition), employ principal component analysis (PCA) to reduce dimensionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。